Decafluorobenzhydrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLBTKDSCJOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938821 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-76-3 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1766-76-3 | |
| Source | DTP/NCI | |
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| Record name | Bis(pentafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.623 | |
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Synthetic Methodologies and Precursor Chemistry of Decafluorobenzhydrol
Advanced Synthetic Routes to Decafluorobenzhydrol
The primary and most direct route to this compound involves the reduction of its corresponding ketone, decafluorobenzophenone (B1669999).
Reduction Pathways of Decafluorobenzophenone
The conversion of decafluorobenzophenone to this compound is achieved through the reduction of the carbonyl group. This transformation is analogous to the reduction of benzophenone (B1666685) to diphenylmethanol (B121723) and can be accomplished using various reducing agents common in organic synthesis.
One of the most prevalent methods for this type of reduction is the use of hydride transfer reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to alcohols. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of decafluorobenzophenone, followed by protonation of the resulting alkoxide by the solvent to yield this compound. To ensure the complete reduction of the starting material, an excess of sodium borohydride is often used.
Another common method is catalytic hydrogenation. This process involves reacting the decafluorobenzophenone with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are effective for this transformation. The reaction is typically conducted in a solvent like 2-propanol at elevated temperatures and pressures. This method is highly efficient and can be used for large-scale synthesis. The initial rate of hydrogenation is often dependent on the hydrogen pressure and catalyst loading.
Table 1: Comparison of Reduction Methods for Benzophenone Analogs
Method Reducing Agent/Catalyst Typical Solvent Key Features Hydride Reduction Sodium Borohydride (NaBH₄) Methanol, Ethanol Mild reaction conditions; high selectivity for carbonyls. Catalytic Hydrogenation H₂ with Raney Ni, Pd/C, or Pt/C 2-Propanol, Ethanol High efficiency; suitable for industrial scale; requires pressure equipment.
Novel Approaches to C-F Bond Formation for Polyfluorinated Benzhydrols
The synthesis of polyfluorinated benzhydrols traditionally relies on starting materials that already contain the requisite C-F bonds. However, recent advancements in organic synthesis have focused on the late-stage introduction of fluorine or fluoroalkyl groups. Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and the functionalization of polyfluorinated arenes under mild conditions. mdpi.comspringernature.com
This strategy involves the generation of radical intermediates through single-electron transfer processes initiated by a photocatalyst upon irradiation with visible light. mdpi.com For the synthesis of complex polyfluorinated structures, these methods could theoretically be applied to create new C-C bonds with fluorinated synthons. For instance, photocatalytic C-F bond functionalization allows for the hydrodefluorination, alkylation, alkenylation, and arylation of polyfluorinated arenes. researchgate.net Such cross-coupling reactions could potentially be adapted to build the diaryl structure of benzhydrols from simpler fluorinated precursors, offering a novel and more flexible synthetic approach compared to the reduction of a pre-formed polyfluorinated benzophenone.
Derivatization Strategies for this compound
The chemical utility of this compound can be expanded through derivatization, primarily by targeting its reactive hydroxyl group or by leveraging its highly fluorinated aromatic rings.
Synthesis of Halogenated Derivatives from this compound
The hydroxyl group of this compound can be replaced by a halogen atom to produce decafluorobenzhydryl halides. These compounds serve as precursors for further nucleophilic substitution reactions. Standard halogenating agents can be employed for this purpose. For instance, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to convert the alcohol into the corresponding decafluorobenzhydryl chloride. Similarly, phosphorus tribromide (PBr₃) would yield the bromide derivative. These reactions typically proceed via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by the halide nucleophile.
Preparation of Functionalized Polyfluorinated Benzhydrol Analogs
The hydroxyl group of this compound is a key site for introducing various functional groups, leading to the synthesis of diverse analogs such as ethers and esters.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the this compound with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the desired ether derivative.
Esterification: Esters are readily prepared by reacting this compound with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. A classic method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, for milder conditions, methods like the Steglich esterification can be used, which employs a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Exploration of Polyfluorinated Polymer Synthesis from Decafluorobenzophenone Precursors
Decafluorobenzophenone is a key monomer in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers. google.com These materials are known for their exceptional thermal stability and chemical resistance. The synthesis typically involves a nucleophilic aromatic substitution reaction where the fluorine atoms of decafluorobenzophenone, which are activated by the electron-withdrawing ketone group, act as leaving groups. google.com
In this polycondensation reaction, a bisphenol monomer, such as hydroquinone (B1673460) or 4,4'-biphenol, is deprotonated with a weak base like potassium carbonate to form a potent bisphenoxide nucleophile. This nucleophile then attacks the para-positions of decafluorobenzophenone, displacing the fluoride (B91410) ions and forming an ether linkage. The reaction is typically carried out at high temperatures in a high-boiling aprotic polar solvent, such as diphenyl sulfone or sulfolane. nih.govresearchgate.net The repetition of this step leads to the formation of long polymer chains with alternating aryl ether and ketone units. The resulting fluorinated PAEKs exhibit properties that can be superior to their non-fluorinated counterparts, including enhanced thermal stability and modified solubility. nih.gov
Table 2: Key Components in Poly(aryl ether ketone) Synthesis
Component Example Function Electrophilic Monomer Decafluorobenzophenone Provides the ketone linkage and activated sites for substitution. Nucleophilic Monomer Hydroquinone, 4,4'-Biphenol Provides the aryl ether linkage after deprotonation. Base Potassium Carbonate (K₂CO₃) Deprotonates the bisphenol to form the active nucleophile. Solvent Diphenyl sulfone, Sulfolane High-boiling aprotic solvent to facilitate the reaction at high temperatures.
Spectroscopic Characterization and Elucidation of Decafluorobenzhydrol Systems
Advanced Spectroscopic Techniques for Structural and Mechanistic Insights
Advanced spectroscopic techniques are indispensable tools for probing the intricate details of Decafluorobenzhydrol systems. They offer a multi-faceted approach to structural assignment, the identification of reaction intermediates, and the study of photochemical behavior.
Time-resolved Raman spectroscopy (TRRS) is a powerful technique for investigating transient species and reaction intermediates due to its ability to provide vibrational information in real-time. This compound has been utilized as a reference molecule in time-resolved Raman spectroscopic studies, specifically in the context of hydrogen-abstraction reactions involving decafluorobenzophenone (B1669999) (DFBP) and 2-propanol chem960.com.
In such studies, TRRS enabled the identification of Raman bands corresponding to the intermediate ketyl radical of decafluorobenzophenone (DFBPK). For instance, specific Raman bands assigned to the C=C stretching mode (at 1639 cm⁻¹) and C-O stretching modes (at 1274 cm⁻¹) of the DFBPK radical were observed to shift to lower frequencies with increasing temperature chem960.com. By comparing the vibrational spectra of these transient species with stable reference molecules like this compound, researchers can gain crucial insights into the structural evolution and mechanisms of chemical reactions. The application of in situ Raman spectroscopy also extends to monitoring reaction intermediates and analyzing catalyst surface states in various chemical processes ijasbt.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structural assignment of organic compounds, including highly fluorinated molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, particularly ¹H, ¹³C, and ¹⁹F NMR, are crucial for characterizing such systems spectrabase.comresearchgate.netwikipedia.org.
For this compound (bis(pentafluorophenyl)methanol), SpectraBase confirms the availability of ¹H NMR spectra, which provides information about the proton environment within the molecule publish.csiro.au. For related fluorinated alcohols and borane (B79455) derivatives, multinuclear NMR, especially ¹⁹F NMR, is extensively used due to the presence of numerous fluorine atoms rsc.orgsigmaaldrich.comresearchgate.net. These studies reveal characteristic chemical shifts and coupling constants (J(F,F), J(F,C), J(F,H)) that are indicative of the electronic environment and connectivity of the fluorine atoms and other nuclei. For example, acidic protons in similar fluorinated trityl alcohols exhibit specific chemical shifts (e.g., 2.80 ppm to 4.31 ppm in CDCl₃) and septet patterns in their ¹H NMR spectra, attributed to spin coupling through hydrogen bonding to ortho-fluorine atoms rsc.orgsigmaaldrich.com. The ¹⁹F NMR spectra of highly fluorinated compounds often show distinct signals for different fluorine environments, such as those at ortho, meta, and para positions on the pentafluorophenyl rings spectrabase.com.
Table 1: Illustrative NMR Parameters for Related Fluorinated Alcohols
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Observation | Reference |
| ¹H (acidic proton) | 2.80 - 4.31 | J(F,H) ≈ 2.8 (septet) | In CDCl₃ solution at room temperature, indicative of hydrogen bonding to ortho-fluorine atoms. | rsc.orgsigmaaldrich.com |
| ¹⁹F (o-F) | -130.5 to -127.6 | - | Observed as doublets. | spectrabase.com |
| ¹⁹F (p-F) | -154.4 to -158.4 | - | Observed as doublets. | spectrabase.com |
| ¹⁹F (m-F) | -144.8 to -146.2 | - | Observed as triplets, typically half intensity of ortho/para. | spectrabase.com |
Note: The specific data in this table are for related fluorinated alcohols and antimony complexes, illustrating the type of detailed NMR information obtainable for this compound.
UV-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for studying the electronic transitions and photochemical behavior of chemical compounds. UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions, providing insights into molecular structure and concentration publish.csiro.auuva.es. Fluorescence spectroscopy, on the other hand, detects light emitted by a substance after it has absorbed photons, offering information on excited states and photophysical properties acs.orgacs.orgrsc.org.
While direct detailed UV-Vis and fluorescence data for this compound are not extensively reported in the provided literature, these techniques are widely applied to related fluorinated compounds, particularly those containing bis(pentafluorophenyl) moieties, in photochemical investigations. For instance, methoxylated bis(pentafluorophenyl)boron-β-diketonates, which are highly fluorescent complexes, have been thoroughly investigated using electronic absorption, steady-state, and time-resolved fluorescence spectroscopy mdpi.com. These studies reveal intense absorption bands and emission profiles, often exhibiting solvatochromic behavior due to intramolecular charge transfer (ICT) in their excited states mdpi.com. Similarly, highly fluorescent perylene (B46583) compounds containing pentafluorophenyl groups show strong absorption in the visible region and characteristic fluorescence emissions. The application of UV-Vis and fluorescence spectroscopy to this compound would similarly allow for the characterization of its electronic transitions, potential excited-state dynamics, and any photochemical reactivity it might undergo.
X-ray crystallography is the premier experimental science for determining the atomic and molecular structure of crystalline materials in three dimensions mdpi.com. By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can map the electron density and precisely locate atoms, chemical bonds, and molecular conformations.
For this compound, obtaining single crystals suitable for X-ray diffraction can be challenging, as observed for related highly fluorinated compounds where only oils were isolated rsc.org. However, X-ray crystallography has been successfully applied to other fluorinated trityl alcohols and compounds incorporating pentafluorophenyl groups, demonstrating the technique's applicability to this class of molecules sigmaaldrich.comresearchgate.net. For example, single crystals of certain fluorinated trityl alcohols have been obtained through methods like slow sublimation, enabling their structural determination sigmaaldrich.com. Similarly, complex porphyrins containing bis(pentafluorophenyl) substituents have been characterized by single-crystal X-ray diffraction, providing precise details on their molecular geometry and packing. While specific crystallographic data for this compound were not found in the immediate search, the successful application of X-ray crystallography to analogous fluorinated and pentafluorophenyl-containing compounds suggests that, if suitable crystals can be grown, this technique would be invaluable for a definitive determination of its molecular structure.
Applications of Decafluorobenzhydrol in Organic Synthesis and Catalysis Research
Decafluorobenzhydrol as a Precursor or Intermediate in Complex Organic Synthesis
The utility of highly fluorinated compounds as building blocks in complex organic synthesis is well-established, primarily due to the distinct properties conferred by fluorine atoms. This compound, or its oxidized form decafluorobenzophenone (B1669999), serves as a key intermediate in the construction of various intricate molecular architectures.
Formation of Fluorinated Acridines and Acridones
Decafluorobenzophenone (DFB) has been successfully employed in the synthesis of fluorinated acridones and acridines. These heterocyclic compounds are of interest due to their diverse applications, including potential use as medicinal agents or in materials science nih.gov. The high reactivity of fluorinated aromatic systems in aromatic nucleophilic substitution reactions, where the fluorine atom exhibits superior nucleofugacity compared to other halogens, is a key factor enabling these syntheses. While this compound is not explicitly mentioned as a direct precursor in the provided literature, its close structural relationship and facile interconversion with decafluorobenzophenone suggest its conceptual role as a potential intermediate or starting material, often accessible through reduction of DFB.
Role in Synthesis of Other Fluorinated Building Blocks
Beyond acridines and acridones, decafluorobenzophenone has been utilized in the preparation of other significant fluorinated building blocks, such as fluorinated polyetherketones nih.gov. These polymers are noted for their high thermal and photochemical stability, a characteristic often imparted by the strong carbon-fluorine bonds. The strategic introduction of fluorine into organic molecules is a common approach to modulate physicochemical properties like hydrophobicity, polarity, and reactivity, which are crucial for applications in medicinal chemistry, protein engineering, and materials science. Decafluorobenzophenone itself is recognized as a valuable fluorinated building block in chemical synthesis.
Exploration of this compound in Catalytic Processes
The unique electronic and steric effects of fluorine atoms make fluorinated compounds, including this compound, intriguing candidates for exploration in various catalytic processes.
Potential in Organocatalysis or Ligand Design
This compound's acidity has been noted to be comparable to that of certain TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are known as strong chiral Brønsted acids. This suggests that this compound, or its derivatives, could potentially function as strong Brønsted acids in organocatalysis, particularly in enantioselective reactions. The ability to modulate the acidity of such compounds through structural modifications, including fluorination patterns, is a critical aspect of designing effective organocatalysts. Furthermore, the incorporation of fluorinated moieties into ligands is a general strategy in catalysis to influence reaction mechanisms and product selectivity.
Influence of Fluorination on Catalytic Activity and Selectivity
Fluorination plays a significant role in tuning the activity and selectivity of catalysts. The presence of fluorine can alter the electronic charge of the metal center in metal-support interactions, influencing the interaction between the metal and reactants, and thereby controlling the selectivity of catalytic reactions. For instance, in palladium-catalyzed fluorination reactions of cyclic vinyl triflates, the addition of a trifluoromethyl source (TESCF3) was found to substantially improve the regioselectivity of the fluorination process. This improvement is attributed to an in situ ligand modification, which prevents the formation of undesired intermediates and directs the reaction towards the desired product with high selectivity. This highlights how fluorination, even indirectly through additives or ligand design, can profoundly impact catalytic outcomes.
Photochemical Applications of Decafluorobenzophenone Systems
While the focus of the article is this compound, its oxidized form, decafluorobenzophenone (DFB), exhibits notable photochemical properties that are relevant to understanding the broader system. Decafluorobenzophenone has been extensively studied for its photochemical behavior. Upon laser pulse excitation, DFB in acetonitrile (B52724) rapidly undergoes intersystem crossing to yield its triplet state, ³DFB nih.gov. This triplet state is highly reactive and capable of abstracting hydrogen atoms from various donors, such as alkanes and alcohols, forming ketyl radicals. The rate constant for hydrogen abstraction by triplet DFB is reported to be significantly higher (10-40 times) than that of triplet benzophenone (B1666685).
The photochemistry of DFB has been investigated in different solvents, revealing that electron transfer becomes the dominant process for the highly excited triplet state of DFB. This property makes decafluorobenzophenone systems valuable in understanding and designing photochemical reactions, including those involving radical mechanisms. Benzophenone photophores, more broadly, are widely utilized in biochemistry for applications such as photoaffinity labeling and in polymer science for photocrosslinking reactions.
Data Tables
No specific numerical data suitable for interactive data tables were found in the provided search results. The information primarily consisted of qualitative descriptions of chemical processes and properties.
Environmental and Toxicological Considerations in Fluorine Chemistry Research
Broader Context of Per- and Polyfluoroalkyl Substances (PFAS) Research
Decafluorobenzhydrol (C₁₃H₂F₁₀O) is a highly fluorinated alcohol, characterized by its two pentafluorophenyl groups attached to a hydroxyl-bearing carbon. This extensive fluorination places it within the class of fluorinated organic compounds, which are a focus of PFAS research due to their unique properties and environmental implications ontosight.ai. Per- and polyfluoroalkyl substances (PFAS) are a large group of human-made chemicals widely used in various industrial and consumer products since the 1940s, primarily due to their resistance to heat, water, and oil colorado.gov.
The strong carbon-fluorine (C-F) bond, which can have a bond strength up to approximately 130 kcal/mol, contributes to the exceptional chemical stability and persistence of fluorinated compounds in the environment researchgate.net. This stability is a defining characteristic of many PFAS, leading to their widespread detection as environmental contaminants colorado.govnih.gov. While this compound itself is not explicitly categorized as a "fluorotelomer alcohol" (FTOH) in the same manner as linear FTOHs, its structural similarity to other highly fluorinated compounds, such as Decafluorobenzophenone (B1669999) (DFBP), is noteworthy. Decafluorobenzophenone, the ketone analogue of this compound, has been identified as a PFAS compound and is banned from use in certain products qorvo.com. This connection highlights the relevance of this compound within the broader scope of fluorinated chemicals that warrant environmental scrutiny.
Advanced Degradation and Remediation Strategies for Fluorinated Compounds
Research into advanced degradation and remediation strategies for fluorinated compounds is crucial due to their environmental persistence. For this compound, specific detailed research findings on its degradation are limited. One study indicated that this compound was intended to be "fielded shortly in a stream release to test the stability of the compound in nature," suggesting ongoing investigation into its environmental stability rather than established degradation pathways nasa.gov. A Safety Data Sheet for this compound states "Persistence and Degradability: No information available," highlighting the current knowledge gaps regarding its breakdown in environmental matrices thermofisher.com.
In the broader context of fluorinated compounds, particularly fluorotelomer alcohols (FTOHs), extensive research has demonstrated their biodegradation pathways. FTOHs can be degraded by mixed microbial systems under aerobic conditions utoronto.canih.gov. The degradation typically involves the oxidation of the FTOH to a telomer aldehyde, followed by further oxidation to a telomer acid utoronto.canih.gov. Subsequently, these telomer acids can undergo a β-oxidation mechanism, leading to the formation of highly stable perfluoroalkyl carboxylic acids (PFCAs), such as PFOA utoronto.canih.gov. This transformation pathway is significant because it generates more recalcitrant and environmentally persistent compounds from the precursor FTOHs nih.govutoronto.ca.
The challenge in degrading highly fluorinated compounds, including this compound, stems from the inherent strength and stability of the carbon-fluorine bond researchgate.net. Strategies for the degradation of polyfluorinated compounds often explore mechanisms that activate adjacent atoms to facilitate C-F bond cleavage, rather than direct C-F bond cleavage itself mdpi.com. While direct degradation data for this compound is scarce, the understanding derived from the degradation of other fluorinated alcohols provides a framework for considering potential challenges and future research directions for DFBH.
Research on Environmental Fate and Transport of Fluorinated Molecules
The environmental fate and transport of this compound have been explored in the context of its potential use as a non-volatile tracer in hydrological studies. Research indicates that this compound can be quantitatively extracted from water with hexane (B92381) nasa.gov. A key characteristic influencing its environmental transport is its distribution coefficient between sediments and water, which is approximately 20 nasa.gov. This value suggests that this compound is "particle reactive," meaning it tends to adsorb onto environmental particles and sediments nasa.gov.
The low water solubility of this compound further influences its mobility in aquatic environments nasa.gov. Its tendency to adsorb onto particles and its limited water solubility restrict its utility as a tracer to short-term experiments in lakes or streams, as long-term studies would be complicated by its loss to the particulate phase nasa.gov. When introduced into water for tracer studies, this compound is typically dissolved in methanol (B129727) due to its low aqueous solubility nasa.gov.
Data Table: Environmental Properties of this compound
| Property | Value | Source |
| Distribution Coefficient (Sediment-Water) | ~20 | nasa.gov |
| Water Solubility | Low | nasa.gov |
| Particle Reactivity | Yes | nasa.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Decafluorobenzhydrol (CAS 68-41-7), and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or catalytic fluorination. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors affecting yield. Purity should be validated via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR (19F and 1H spectra for structural confirmation) .
Q. How should researchers characterize the thermal stability of this compound for applications in high-temperature environments?
- Methodological Answer: Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) at a heating rate of 10°C/min. Pair with differential scanning calorimetry (DSC) to detect phase transitions or decomposition events. Compare results with computational models (e.g., density functional theory for bond dissociation energies) to validate experimental data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Conduct a hazard assessment using Safety Data Sheets (SDS) and literature on fluorinated compounds. Use glove boxes for air-sensitive reactions, and employ FTIR to monitor off-gassing. Include negative controls in toxicity assays (e.g., zebrafish embryo tests) to distinguish compound-specific effects from solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer: Systematically test solubility in aprotic (e.g., DMSO, THF) and protic solvents (e.g., methanol, water) under controlled humidity and temperature. Use Hansen solubility parameters to predict miscibility and compare with experimental results. Address discrepancies by verifying solvent purity (Karl Fischer titration) and equilibration time .
Q. What experimental designs are optimal for studying this compound’s role as a fluorinating agent in asymmetric catalysis?
- Methodological Answer: Employ kinetic studies (e.g., variable-time NMR) to track enantioselectivity and turnover frequency. Use chiral HPLC to separate enantiomers and quantify ee (enantiomeric excess). Apply multivariate analysis to decouple steric/electronic effects of ligands on catalytic efficiency .
Q. How can computational models predict this compound’s reactivity in novel reaction systems, and what validation criteria are necessary?
- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation barriers. Validate models by comparing predicted vs. experimental regioselectivity in cross-coupling reactions. Use Bland-Altman plots to assess agreement between computational and empirical data .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
- Methodological Answer: Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like purity and particle size. Use LC-MS to trace impurities (e.g., residual catalysts) and adjust purification protocols (e.g., recrystallization solvents). Document deviations via a root-cause analysis framework .
Data Management & Reproducibility
Q. How should researchers design a data management plan (DMP) for studies involving this compound?
- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectral data in repositories like Zenodo with DOI assignment. Include metadata on instrument calibration (e.g., NMR shim settings) and environmental conditions (humidity, temperature) .
Q. What criteria ensure ethical reporting of this compound’s environmental impact in interdisciplinary studies?
- Methodological Answer: Use OECD guidelines for biodegradation assays (e.g., 301F) and quantify bioaccumulation potential via octanol-water partition coefficients (log Kow). Disclose conflicts of interest and adhere to Green Chemistry principles (e.g., atom economy) in synthetic routes .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
